3-Bromo-6-chloroimidazo[1,5-a]pyridine
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Overview
Description
3-Bromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, it is expected to interact with its targets in a specific manner, leading to certain changes . .
Biochemical Pathways
Given its unique structure, it may interact with various biochemical pathways, leading to downstream effects . More research is needed to elucidate these pathways and their implications.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
As a unique chemical, it is expected to have specific effects at the molecular and cellular levels . .
Action Environment
Environmental factors can significantly impact the action of a compound . Therefore, understanding these influences is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,5-a]pyridine typically involves the halogenation of imidazo[1,5-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,5-a]pyridine using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar halogenation processes, scaled up for industrial applications, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
3-Bromo-6-chloroimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness: 3-Bromo-6-chloroimidazo[1,5-a]pyridine is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties compared to its analogues .
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMQNNDPVEJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263057-14-2 |
Source
|
Record name | 3-bromo-6-chloroimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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